
1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is a complex organic compound with the molecular formula C14H13N5 This compound is notable for its unique structure, which includes a cyclobutane ring, a pyridine ring, and an aminopyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-aminopyrimidine with a suitable pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C-C bond cleavage and cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include H2O2 and KMnO4, typically under acidic or basic conditions.
Reduction: NaBH4 and LiAlH4 are used in solvents like ethanol or ether.
Substitution: Nucleophiles such as halides or amines can be used under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The aminopyrimidine and pyridine moieties allow the compound to bind to enzymes or receptors, modulating their activity. This can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine: A simpler analog that lacks the cyclobutane and pyridine rings.
Pyridine-2-yl derivatives: Compounds with similar pyridine structures but different substituents.
Cyclobutanecarbonitrile derivatives: Compounds with the cyclobutane ring and nitrile group but different aromatic substituents.
Uniqueness
1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is unique due to its combination of a cyclobutane ring, a pyridine ring, and an aminopyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C14H13N5 |
|---|---|
Poids moléculaire |
251.29 g/mol |
Nom IUPAC |
1-[5-(2-aminopyrimidin-5-yl)pyridin-2-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C14H13N5/c15-9-14(4-1-5-14)12-3-2-10(6-17-12)11-7-18-13(16)19-8-11/h2-3,6-8H,1,4-5H2,(H2,16,18,19) |
Clé InChI |
WHWWEBHLZGOCCX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C#N)C2=NC=C(C=C2)C3=CN=C(N=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



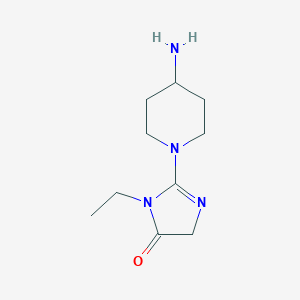
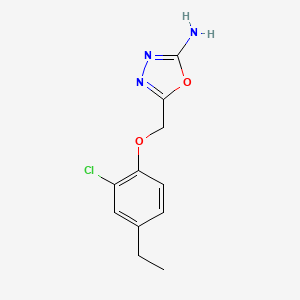

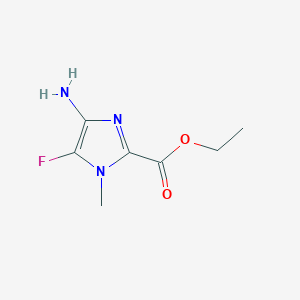

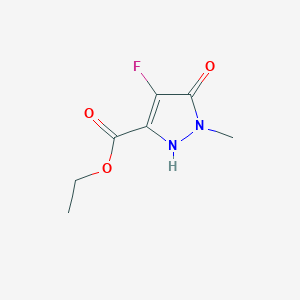

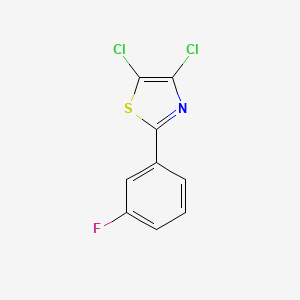
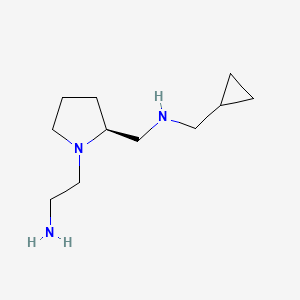


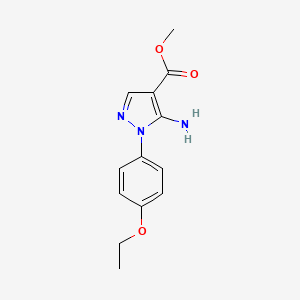
![1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)
